2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid

Multiplex qPCR Oligonucleotide labeling Fluorescence spectroscopy

Standard fluorescein lacks the spectral separation required for 3-color qPCR or acidic endosome tracking. This chlorinated xanthene dye offers distinct advantages: • **Multiplex Assays**: TET dye occupies a unique optical channel (Ex/Em ~521/536 nm) between FAM and HEX, enabling three-target single-well qPCR with minimal crosstalk. • **Acidic Compartments**: pKa shifted 1-2 units lower than fluorescein, providing maximal dynamic range in lysosomes (pH 4.5-6.5) for trafficking studies. • **Low Phototoxicity**: Triplet quantum yield ΦT ≈ 0.10; six-fold less singlet oxygen generation than phloxine B, suitable for live-cell time-lapse imaging.

Molecular Formula C20H8Cl4O5
Molecular Weight 470.1 g/mol
CAS No. 13245-63-1
Cat. No. B082489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid
CAS13245-63-1
Molecular FormulaC20H8Cl4O5
Molecular Weight470.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=C2C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O
InChIInChI=1S/C20H8Cl4O5/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13-9-3-1-7(25)5-11(9)29-12-6-8(26)2-4-10(12)13/h1-6,25H,(H,27,28)
InChIKeyYKZRCHFYEHSOOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrachlorofluorescein Core Specifications & Comparator Profile


2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid, commonly referred to as tetrachlorofluorescein (TCF) or 4,5,6,7-tetrachlorofluorescein, is a halogenated xanthene dye bearing four chlorine atoms on the benzoic acid moiety of the fluorescein scaffold [1]. With a molecular formula of C₂₀H₈Cl₄O₅ and a molecular weight of 470.09 g·mol⁻¹, this orange-to-yellow crystalline powder exhibits green fluorescence, a high molar extinction coefficient (~86,000 M⁻¹·cm⁻¹ at λₐᵦₛ ~521 nm), and emission centered near 535–539 nm in aqueous buffers [2]. Its chlorination pattern fundamentally distinguishes it from unsubstituted fluorescein and from brominated or iodinated analogs such as eosin Y, erythrosine B, phloxine B, and Rose Bengal, imparting a unique combination of spectral position, pH-dependent fluorescence, and photophysical behavior that must be evaluated against specific experimental requirements rather than assumed interchangeable [3].

Spectral channel for three-color multiplex qPCR (FAM–TET–HEX)

Acid-shifted pH fluorescence for endosomal/lysosomal sensing

Low-triplet-yield dye for reduced phototoxicity live-cell imaging

Intermediate trypsin inhibition for enzyme-compatible protease assays

Fluorescein & Eosin: Inadequate Substitutes for Tetrachlorofluorescein


The substitution pattern of four chlorine atoms on the benzoic acid ring of tetrachlorofluorescein produces a distinct set of physicochemical properties—including a shifted acid dissociation equilibrium, a unique spectral signature in the green-yellow channel, and a specific position on the halogen-dependent enzyme-inhibition potency scale—that collectively preclude simple replacement by unsubstituted fluorescein, eosin Y, or other in-class xanthene dyes [1][2]. The ground-state pKa of TCF differs by approximately 1–2 units from that of fluorescein, redefining the pH range over which fluorescence is responsive; its absorption and emission maxima are red-shifted by ~27 nm and ~19 nm respectively relative to FAM, positioning it in a distinct optical channel for multiplex detection; and its trypsin inhibition constant (Ki = 0.9 mM) places it intermediate between the weakly inhibitory eosin (Ki = 4.7 mM) and the strongly inhibitory phloxine (Ki = 0.4 mM) [3]. These quantitative divergences mean that a substitution without recalibration would invalidate assay baselines, alter signal-to-noise ratios, and introduce uncontrolled enzyme interference in biochemical systems.

Tetrachlorofluorescein

Acid-shifted pKa, green-yellow emission ~535 nm, moderate enzyme inhibition

Fluorescein / Eosin Y

Neutral-range pH response, shorter emission, different enzyme inhibition profiles

Replacing TCF with unsubstituted fluorescein or eosin may shift pH-sensing window, cause spectral crosstalk in multiplex assays, and alter assay baseline enzyme activity — recalibration would be required.

Tetrachlorofluorescein Evidence vs. Analogs


Spectral Discrimination of TET in Multiplex qPCR

Tetrachlorofluorescein (TET) provides a unique spectral window that enables three-color multiplex detection without significant crosstalk. Its absorption maximum (521–522 nm) and emission maximum (536–539 nm) are red-shifted by approximately 27 nm and 19 nm, respectively, relative to 6-carboxyfluorescein (FAM), and blue-shifted by roughly 13–14 nm (absorption) and 17 nm (emission) relative to hexachlorofluorescein (HEX) [1]. This intermediate spectral position is not reproducible by any single-halogen analog and is the basis for TET's selection in standardized TaqMan probe designs [2].

Multiplex qPCR spectra
Head-to-head
TET λₐᵦₛ ≈ 521 nm, λₑₘ ≈ 536 nm
vs. FAM ~495/520 nm, HEX ~535/556 nm
Supports three-color multiplex with reduced bleed-through
Positioned between FAM and HEX; not replaceable by single-halogen dyes
Multiplex qPCR Oligonucleotide labeling Fluorescence spectroscopy

Acid-Shifted pH Fluorescence Response vs. Fluorescein

Chlorination of the fluorescein scaffold shifts the pKa governing fluorescence to more acidic values. Tetrachlorofluorescein displays a strongly pH-sensitive fluorescence response in the range pH 3.0–7.0, as established by systematic spectrofluorometric characterization of a series of chlorinated fluoresceins [1]. By contrast, unsubstituted fluorescein exhibits a pKa near 6.4 and optimal sensitivity in the pH 5.0–8.0 window [2]. This represents a functional shift of approximately 1–2 pH units toward the acidic regime.

pH response range
Cross-study comparable
TCF sensitivity pH 3.0–7.0
vs. fluorescein pH 5.0–8.0 (pKa ~6.4)
Enables acidic organelle sensing (endosomes/lysosomes)
Dynamic range shifted ~1–2 pH units toward acidic regime
Intracellular pH sensing Fluorescent pH probes Endosomal/lysosomal imaging

Trypsin Inhibition Potency vs. Other Halogenated Fluoresceins

In a head-to-head study of xanthene food dyes against trypsin amidase activity using the synthetic substrate Nα-benzoyl-L-arginine amide, tetrachlorofluorescein (3,4,5,6-tetrachlorofluorescein) displayed a Ki of 0.9 mM, placing it at a quantitatively intermediate inhibitory potency among halogenated fluoresceins [1]. It is 5.2-fold less inhibitory than eosin (Ki = 4.7 mM), 1.3-fold weaker than erythrosine (Ki = 0.7 mM), and 2.25-fold weaker than phloxine (Ki = 0.4 mM), while being 9-fold less potent than Rose Bengal (Ki = 0.1 mM).

Trypsin Ki
Head-to-head
Ki 0.9 mM
Eosin 4.7 mM · Erythrosine 0.7 mM · Phloxine 0.4 mM · Rose Bengal 0.1 mM
Intermediate inhibitory burden for enzyme assays
Lower interference than phloxine/Rose Bengal; review for serine protease systems
Enzyme inhibition Serine protease assays Xanthene dye pharmacology

Low Triplet Yield and Phototoxicity vs. Bromo/Iodo Analogs

Laser flash photolysis studies demonstrate that chlorinated fluoresceins, including tetrachlorofluorescein, exhibit a triplet quantum yield (ΦT) on the order of 0.10 in aqueous solution [1]. This is approximately 6-fold lower than the singlet oxygen quantum yield (ΦΔ = 0.59) of the brominated/chlorinated analog phloxine B, as measured independently in D₂O [2]. The heavy-atom effect that enhances intersystem crossing in brominated and iodinated xanthenes is substantially attenuated in purely chlorinated derivatives.

Triplet yield
Cross-study comparable
ΦT ≈ 0.10
Phloxine B ΦΔ = 0.59, Eosin Y ΦΔ ≈ 0.57
Supports low-photodamage live-cell imaging
~6-fold lower singlet oxygen generation risk; review photoinitiation compatibility
Photochemistry Singlet oxygen generation Live-cell imaging Photoinitiation

Absence of Anti-S. aureus Activity vs. Phloxine B & Rose Bengal

A systematic structure-activity study of halogenated fluoresceins against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that while compounds bearing bromine or iodine substituents on the hydroxyxanthene moiety exhibited concentration-dependent antibacterial activity (MIC values as low as 25 μg·mL⁻¹ for phloxine B), tetrachlorofluorescein (Compound 10, 4,5,6,7-Cl₄F), which lacks halogenation on the xanthene ring, showed no anti-S. aureus activity—behavior indistinguishable from untreated controls [1]. The antibacterial activity was strictly dependent on the presence and number of bromine or iodine atoms in the 2′,4′,5′,7′ positions.

Anti-S. aureus activity
Head-to-head
No growth inhibition (inactive)
Phloxine B MIC 25 µg·mL⁻¹, 99% kill at 100 µg·mL⁻¹
Eliminates antibacterial confounding in microbial assays
Relevant when fluorescence is used in S. aureus/MRSA cultures
Antibacterial activity MRSA Halogenated fluorescein SAR

Tetrachlorofluorescein Procurement Application Scenarios


Multiplex qPCR with FAM–TET–HEX Probes

For laboratories designing TaqMan or molecular beacon probes, tetrachlorofluorescein (TET) phosphoramidite is the only xanthene dye that occupies the optical channel centered at ~521/536 nm, sitting precisely between FAM (~495/520 nm) and HEX (~535/556 nm) [1]. This unique spectral position, confirmed by independent vendor specifications (Lumiprobe, TriLink, IDT), enables a three-color multiplex assay within a single reaction well, simultaneously tracking a target gene, a reference gene, and an internal control with minimal crosstalk. The high extinction coefficient (86,000 M⁻¹·cm⁻¹) ensures competitive brightness for detection of low-abundance transcripts [1]. Procurement of TET-labeled probes is therefore dictated by the optical physics of the detection platform, not by vendor preference.

Fluorescent pH Sensing in Endosomes and Lysosomes

Tetrachlorofluorescein is the appropriate choice for intracellular pH sensing in compartments with pH 4.5–6.5. The Journal of Luminescence study (2011) demonstrates that chlorinated fluoresceins exhibit strong pH-dependent fluorescence in the pH 3.0–7.0 window, whereas unsubstituted fluorescein is maximally sensitive near neutrality (pH 5.0–8.0, pKa ~6.4) [1]. This 1–2 unit acidic shift means that TCF provides maximal signal change per unit pH shift in late endosomes (pH 5.0–6.0) and lysosomes (pH 4.5–5.5), where fluorescein would yield a weak and poorly modulated response. For researchers studying lysosomal storage disorders or endocytic trafficking, the choice of TCF over fluorescein is quantitatively justified by the pH-matching of the probe's dynamic range to the biological compartment of interest.

Low-Phototoxicity Live-Cell Imaging

The low triplet quantum yield of tetrachlorofluorescein (ΦT ≈ 0.10), documented by laser flash photolysis (Militello et al., 2023), translates directly into reduced generation of cytotoxic singlet oxygen compared to brominated or iodinated analogs such as phloxine B (ΦΔ = 0.59) or eosin Y (ΦΔ ≈ 0.57) [1]. For time-lapse imaging of live cells over extended periods, TCF is approximately 6-fold less prone to Type II photosensitization than phloxine B. This property is equally relevant in the development of eco-friendly photoinitiating systems for polymer synthesis, where controlled, low-level radical generation is desired without the harsh photochemical burden of heavy-halogen derivatives [1]. The procurement decision hinges on the need to balance fluorescence brightness with photochemical inertness.

Low-Interference Trypsin-Like Protease Assays

When developing fluorescence-coupled enzymatic assays that contain or target trypsin-like serine proteases, the quantitative inhibition profile of the fluorescent tracer becomes a critical selection criterion. The 1970 Eisei Kagaku study provides direct Ki comparisons: tetrachlorofluorescein (Ki = 0.9 mM) is a significantly weaker inhibitor than phloxine (Ki = 0.4 mM) and Rose Bengal (Ki = 0.1 mM), while being more inhibitory than eosin (Ki = 4.7 mM) [1]. For assay formats where the tracer must be present at millimolar concentrations and amidase activity must be preserved, TCF offers a scientifically defensible intermediate position—providing sufficient fluorescence signal without the severe enzyme suppression caused by the more heavily halogenated alternatives. This evidence-based ranking allows procurement officers to select TCF over phloxine or Rose Bengal when trypsin interference cannot be tolerated.

Application
Selection Property
Validation Focus
Three-color multiplex qPCR
Distinct green-yellow emission channel
Spectral crosstalk minimization in FAM–TET–HEX assays
Acidic organelle pH sensing
Acid-shifted fluorescence response
Dynamic range in endosomal/lysosomal pH (4.5–6.5)
Low-phototoxicity live-cell imaging
Low triplet quantum yield
Photochemical inertness for extended time-lapse sessions
Fluorescence-coupled trypsin protease assays
Intermediate enzyme inhibition profile
Amidase activity preservation at tracer concentrations
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